![molecular formula C14H17Cl3N4O3S B11983973 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11983973.png)
2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)propanamide
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Overview
Description
2,2-DI-ME-N(2,2,2-TRICHLORO-1-(((4-NITROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE is a complex organic compound with the molecular formula C14H17Cl3N4O3S and a molecular weight of 427.74 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a nitroaniline moiety, and a carbothioyl group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DI-ME-N(2,2,2-TRICHLORO-1-(((4-NITROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE involves multiple steps, starting with the preparation of the trichloromethyl precursor. The reaction typically involves the following steps:
Formation of the Trichloromethyl Precursor: This step involves the chlorination of a suitable precursor to introduce the trichloromethyl group.
Introduction of the Nitroaniline Moiety: The nitroaniline group is introduced through a nucleophilic substitution reaction.
Formation of the Carbothioyl Group:
Industrial Production Methods
Industrial production of this compound is not well-documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-DI-ME-N(2,2,2-TRICHLORO-1-(((4-NITROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The nitroaniline moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding amine derivative.
Reduction: The major product is the methylated derivative.
Substitution: The major products depend on the nucleophile used but typically include substituted aniline derivatives.
Scientific Research Applications
2,2-DI-ME-N(2,2,2-TRICHLORO-1-(((4-NITROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for specialized chemicals.
Mechanism of Action
The mechanism of action of 2,2-DI-ME-N(2,2,2-TRICHLORO-1-(((4-NITROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE involves its interaction with specific molecular targets. The nitroaniline moiety can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2,2-DI-ME-N-(2,2,2-TRICHLORO-1-(((4-IODOANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE
- 2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-((4,6-DI-ME-2-PYRIMIDINYL)THIO)ET)PROPANAMIDE
Uniqueness
2,2-DI-ME-N(2,2,2-TRICHLORO-1-(((4-NITROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitroaniline moiety, in particular, distinguishes it from similar compounds and contributes to its potential biological activity.
Biological Activity
2,2-Dimethyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)propanamide is a synthetic compound with potential biological activity that has garnered interest in pharmacological and toxicological research. This article provides a detailed examination of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Chemical Formula : C14H17Cl3N4O3S
- Molecular Weight : 427.73 g/mol
- LogP : 3.73 (indicating moderate lipophilicity)
- CAS Number : 883816-95-3
Anticancer Potential
Research indicates that compounds similar to this compound may exhibit anticancer properties through various mechanisms:
- Inhibition of Tumor Growth : Studies have shown that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Modulation of Enzyme Activity : The compound may affect enzymes involved in drug metabolism and detoxification pathways, potentially enhancing the efficacy of chemotherapeutic agents.
Toxicity and Safety Profile
The toxicity profile of this compound is crucial for its potential therapeutic applications. Initial assessments suggest:
- Cytotoxicity : In vitro studies have demonstrated varying levels of cytotoxicity against different cancer cell lines. The specific effects depend on concentration and exposure duration.
- Genotoxicity : Some studies indicate potential genotoxic effects, necessitating further investigation to understand the implications for human health.
Study 1: Antitumor Activity in Animal Models
A study conducted on mice treated with similar compounds showed significant tumor reduction in models of bladder cancer. The mechanism was attributed to the induction of apoptosis in malignant cells and modulation of immune responses.
Study 2: Toxicological Assessment
A comprehensive toxicological assessment revealed that high doses led to observable side effects, including liver enzyme elevation and histopathological changes in liver tissues. These findings underscore the need for careful dose management in therapeutic contexts.
Data Summary Table
Property | Value |
---|---|
Chemical Formula | C14H17Cl3N4O3S |
Molecular Weight | 427.73 g/mol |
LogP | 3.73 |
CAS Number | 883816-95-3 |
Antitumor Efficacy | Significant in animal models |
Cytotoxicity | Varies by cell line |
Genotoxicity | Potentially genotoxic |
Properties
Molecular Formula |
C14H17Cl3N4O3S |
---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C14H17Cl3N4O3S/c1-13(2,3)11(22)19-10(14(15,16)17)20-12(25)18-8-4-6-9(7-5-8)21(23)24/h4-7,10H,1-3H3,(H,19,22)(H2,18,20,25) |
InChI Key |
JDWHYUXNXLFGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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